- Defined sequence single strand oligonucleotides incorporating reporter groups, and nucleosides useful in such synthesis, World Intellectual Property Organization, , ,
Cas no 96102-27-1 (5-TFA-aa-dC)

5-TFA-aa-dC 化学的及び物理的性質
名前と識別子
-
- TFA-aa-dC
- 5-TFA-aa-dC
- 5-(3-trifluoroacetylaminopropenyl)-2'-deoxycytidine
- 2′-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propen-1-yl]cytidine (ACI)
- Cytidine, 2′-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]- (9CI)
- J-700378
- 96102-27-1
- SCHEMBL7603430
- AC-32331
-
- MDL: N/A
- インチ: 1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1
- InChIKey: WYMZPLFAGMLVFK-IVZWLZJFSA-N
- ほほえんだ: O=C1N=C(N)C(C=CCNC(=O)C(F)(F)F)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 378.11510414g/mol
- どういたいしつりょう: 378.11510414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 138
じっけんとくせい
- 密度みつど: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
5-TFA-aa-dC 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T929965-1g |
5-TFA-aa-2'-deoxycytidine |
96102-27-1 | 97% | 1g |
¥4,548.60 | 2022-09-28 | |
Ambeed | A377762-1g |
TFA-aa-dC |
96102-27-1 | 95+% | 1g |
$736.0 | 2024-04-16 |
5-TFA-aa-dC 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
- Preparation of pyrazole-type cyanine dyes as fluorescent indicators for labeling nucleic acids, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
- Fluorescent probe hybridization method to detect amplification or deletion mutation in genomic DNA fragments on CGH microarrays, World Intellectual Property Organization, , ,
5-TFA-aa-dC Raw materials
5-TFA-aa-dC Preparation Products
5-TFA-aa-dC 関連文献
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
9. Book reviews
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
5-TFA-aa-dCに関する追加情報
5-TFA-aa-dC: A Comprehensive Overview
The compound with CAS No. 96102-27-1, commonly referred to as 5-TFA-aa-dC, has garnered significant attention in the fields of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a derivative of dC (deoxycytidine), a nucleoside that plays a critical role in DNA synthesis and repair. The TFA (trifluoroacetic acid) modification introduces a trifluoromethyl group, which significantly alters the chemical properties of the molecule, making it a valuable tool in drug discovery and development.
Recent studies have highlighted the importance of 5-TFA-aa-dC in understanding nucleoside metabolism and its implications in antiviral and anticancer therapies. The aa designation refers to the amino acid modification, which enhances the compound's stability and bioavailability. This makes 5-TFA-aa-dC an ideal candidate for exploring novel therapeutic strategies against viral infections and malignancies.
One of the most promising applications of 5-TFA-aa-dC lies in its ability to inhibit viral replication. Researchers have demonstrated that this compound can effectively block the activity of viral polymerases, thereby preventing the spread of infections. This mechanism has been extensively studied in the context of HIV and hepatitis C virus (HCV), where 5-TFA-aa-dC has shown potent antiviral activity in preclinical models.
In addition to its antiviral potential, 5-TFA-aa-dC has also been investigated for its anticancer properties. The compound's ability to incorporate into DNA and induce chain termination has been leveraged to develop novel chemotherapeutic agents. Recent findings suggest that 5-TFA-aa-dC can selectively target cancer cells while sparing healthy tissues, making it a potential candidate for personalized cancer therapy.
The synthesis of 5-TFA-aa-dC involves a multi-step process that combines nucleoside chemistry with fluorination techniques. The introduction of the trifluoromethyl group via TFA modification not only enhances the compound's stability but also improves its pharmacokinetic profile. This makes 5-TFA-aa-dC a versatile molecule for various biomedical applications.
Furthermore, the structural elucidation of 5-TFA-aa-dC has been facilitated by advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have provided insights into the compound's conformational flexibility and interactions with biological macromolecules, which are crucial for understanding its mechanism of action.
Despite its promising potential, the use of 5-TFA-aa-dC is not without challenges. Issues such as toxicity, drug resistance, and scalability need to be addressed before it can be translated into clinical practice. Ongoing research is focused on optimizing the compound's safety profile and improving its efficacy through structural modifications.
In conclusion, 5-TFA-aa-dC represents a significant advancement in nucleoside chemistry and holds great promise for future therapeutic applications. Its unique properties, combined with recent breakthroughs in research, position it as a key player in the development of novel antiviral and anticancer agents.
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